Barium phosphite is an inorganic compound with the chemical formula or . It is a white crystalline solid that is soluble in water, which allows for its use in various chemical applications. The molecular weight of barium phosphite is approximately 217.31 g/mol for the hemihydrate form and 296.27 g/mol for the dihydrate form . Barium phosphite can be produced through the reaction of barium carbonate with phosphorous acid, resulting in the formation of barium phosphite and water .
These reactions highlight the compound's ability to form through interactions with various phosphorous sources.
Barium phosphite has been studied for its biological interactions, particularly its effects on microbial activity and bioaccumulation. Research indicates that barium can accumulate in bacterial biofilms, where phosphate groups play a significant role in binding and nucleation processes . This accumulation can influence environmental phosphorus cycling and has implications for understanding biogeochemical processes in aquatic systems.
Barium phosphite can be synthesized using different methods:
Barium phosphite has several applications across various fields:
Studies on barium phosphite interactions focus on its behavior in biological systems and environmental contexts. Research shows that it may interact with bacterial biofilms, enhancing bioaccumulation processes and influencing nutrient cycling in ecosystems . Additionally, its solubility and reactivity with other compounds make it a subject of interest for further investigation into its environmental impact.
Barium phosphite shares similarities with several other phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:
Barium phosphite stands out due to its specific solubility profile and interactions within biological systems, making it particularly relevant for studies involving nutrient cycling and microbial ecology.
Barium phosphite is an inorganic salt composed of barium ions (Ba²⁺) and phosphite anions. The phosphite ion exists in two primary forms: hydrogen phosphite ([H₂PO₃]⁻) and phosphite ([HPO₃]²⁻). The compound’s molecular formula varies depending on the stoichiometric ratio between barium and phosphite, with common formulations including BaHPO₃ and Ba(H₂PO₃)₂. The International Union of Pure and Applied Chemistry (IUPAC) systematically names this compound as barium hydrogen phosphonate or barium dihydrogen phosphite, reflecting the oxidation state of phosphorus (+3) and the presence of hydrogen in the anion.
The chemical identifiers for barium phosphite include:
Property | Value |
---|---|
CAS Registry Number | 26946-37-2 |
Molecular Formula | BaHPO₃ or Ba(H₂PO₃)₂ |
IUPAC Name | Barium(2+) hydrogen phosphite |
Oxidation State (P) | +3 |
The phosphite anion’s tetrahedral geometry, with phosphorus centrally bonded to three oxygen atoms and one hydrogen atom, distinguishes it from phosphate (PO₄³⁻), where phosphorus exhibits a +5 oxidation state. This structural difference underpins barium phosphite’s unique reactivity, particularly its role as a reducing agent in redox reactions.
The discovery of barium phosphite is intertwined with the broader history of barium and phosphorous acid chemistry. Barium itself was first isolated as a metal by Sir Humphry Davy in 1808 through the electrolysis of molten barium salts. Phosphorous acid (H₃PO₃), the precursor to phosphite anions, was synthesized in the late 18th century, though its exact discovery timeline remains less documented than that of phosphoric acid.
Barium phosphite likely emerged as a subject of study in the mid-20th century, coinciding with advancements in inorganic synthesis techniques. Early research focused on its synthesis via reactions between barium carbonate (BaCO₃) and phosphorous acid:
$$
\text{BaCO}3 + \text{H}3\text{PO}3 \rightarrow \text{Ba(H}2\text{PO}3\text{)}2 + \text{H}2\text{O} + \text{CO}2 \uparrow
$$
This method remains a standard laboratory preparation, yielding hydrated forms such as Ba(H₂PO₃)₂·0.5H₂O. Despite its long-standing presence in chemical literature, barium phosphite has not attained the industrial prominence of related compounds like barium sulfate or barium phosphate, largely due to its higher solubility and niche applications.
Barium phosphite occupies a distinct position within inorganic chemistry as a metal phosphite salt. It belongs to the broader category of inorganic salts characterized by ionic bonding between metal cations and polyatomic anions. The compound’s classification can be further refined based on the following criteria:
The table below contrasts barium phosphite with structurally related compounds:
Compound | Formula | Oxidation State (P) | Solubility in Water | Primary Use |
---|---|---|---|---|
Barium Phosphite | BaHPO₃ | +3 | Moderately soluble | Reducing agent, precursor |
Barium Phosphate | Ba₃(PO₄)₂ | +5 | Insoluble | Ceramics, coatings |
Barium Sulfate | BaSO₄ | +6 (S) | Insoluble | Radiocontrast agent |
This comparative analysis highlights how anion composition dictates chemical behavior. For instance, the +3 oxidation state of phosphorus in phosphite enables electron-donating capabilities absent in phosphate’s +5 state.